molecular formula C5H12N2O3 B2553933 5-(Aminooxy)-L-norvaline CAS No. 167319-92-8

5-(Aminooxy)-L-norvaline

Cat. No.: B2553933
CAS No.: 167319-92-8
M. Wt: 148.162
InChI Key: GFOZTGXHZSBIOB-BYPYZUCNSA-N
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Description

5-(Aminooxy)-L-norvaline: is a derivative of the amino acid norvaline, which is structurally similar to the more common amino acid valine. This compound features an aminooxy group (-ONH2) attached to the fifth carbon of the norvaline backbone. The presence of the aminooxy group imparts unique chemical properties to the molecule, making it a valuable tool in various biochemical and synthetic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(Aminooxy)-L-norvaline undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert oxime derivatives back to the original aminooxy group.

    Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxime Derivatives: Formed through oxidation reactions.

    Reduced Aminooxy Compounds: Resulting from reduction reactions.

    Substituted Aminooxy Compounds: Produced through substitution reactions.

Scientific Research Applications

Chemistry: 5-(Aminooxy)-L-norvaline is used in click chemistry for bioconjugation and the synthesis of complex molecules. Its aminooxy group allows for the formation of stable oxime bonds with carbonyl compounds, facilitating the creation of diverse chemical structures .

Biology: In biological research, this compound is employed in the modification of peptides and proteins. It enables the site-specific labeling of biomolecules, aiding in the study of protein interactions and functions .

Medicine: Its ability to form stable conjugates with biomolecules makes it a valuable tool in medicinal chemistry .

Industry: In industrial settings, this compound is used in the production of bioconjugates and functionalized materials. Its unique chemical properties enable the development of advanced materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: 5-(Aminooxy)-L-norvaline is unique due to its specific structure, which combines the properties of norvaline with the reactivity of the aminooxy group. This combination allows for versatile applications in chemistry, biology, medicine, and industry, making it a valuable compound for various scientific research and industrial processes .

Properties

IUPAC Name

(2S)-2-amino-5-aminooxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOZTGXHZSBIOB-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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